N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride
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Overview
Description
N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group, a diethylamino group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride typically involves the reaction of 4-(diethylamino)benzohydrazide with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at a low temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Condensation Reactions: The benzohydrazide moiety can react with carbonyl compounds to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Condensation: Carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Condensation Products: Hydrazones or hydrazides formed from the reaction with carbonyl compounds.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The diethylamino group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)benzohydrazide: Lacks the diethylamino group, which may affect its solubility and reactivity.
4-(diethylamino)benzohydrazide: Lacks the chloroacetyl group, which may reduce its ability to form covalent bonds with target molecules.
N’-(2-chloroacetyl)-4-(dimethylamino)benzohydrazide: Contains a dimethylamino group instead of a diethylamino group, which may influence its chemical properties and biological activity.
Uniqueness
N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloroacetyl and diethylamino groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2.ClH/c1-3-17(4-2)11-7-5-10(6-8-11)13(19)16-15-12(18)9-14;/h5-8H,3-4,9H2,1-2H3,(H,15,18)(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVJJJCGLSABJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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